3-(3-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Description
3-(3-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a bicyclic lactam derivative featuring a 3-azabicyclo[3.1.0]hexane-2,4-dione core substituted with a 3-acetylphenyl group at the 3-position and two methyl groups at the 6,6-positions. The core scaffold, 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione (C₇H₉NO₂, MW 139.15 g/mol), is well-documented as a versatile intermediate in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-(3-acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-8(17)9-5-4-6-10(7-9)16-13(18)11-12(14(16)19)15(11,2)3/h4-7,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAKWOGYGKVHHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=O)C3C(C2=O)C3(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401156294 | |
| Record name | 3-Azabicyclo[3.1.0]hexane-2,4-dione, 3-(3-acetylphenyl)-6,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401156294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415719-38-8 | |
| Record name | 3-Azabicyclo[3.1.0]hexane-2,4-dione, 3-(3-acetylphenyl)-6,6-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415719-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azabicyclo[3.1.0]hexane-2,4-dione, 3-(3-acetylphenyl)-6,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401156294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione can be achieved through several methods. One common approach involves the photochemical decomposition of CHF2-substituted pyrazolines . This method is advantageous due to its simple operation and mild conditions, yielding the desired product in moderate to excellent yields. Another method involves the cyclization of 1,n-enynes and related reactions . These methods often require the use of transition metal catalysts and specific reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the development of green chemistry approaches, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(3-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
3-(3-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug design, particularly as a scaffold for developing new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Antiviral Activity
Derivatives of the 3-azabicyclo[3.1.0]hexane-2,4-dione core, such as Boceprevir-linked carboxamides, exhibit inhibitory activity against SARS-CoV-2 main protease (Mpro), with PDB entry 7K40 validating binding interactions . Computational studies further identified carboxamide derivatives (e.g., C₂₃H₃₉N₅O₅) as promising candidates for Mpro inhibition .
Enzyme Inhibition
3-Alkyl-substituted analogs (e.g., 3-butyl or 3-pentyl) with 4-aminophenyl groups show potent aromatase inhibition (Kᵢ ≤ 20 nM), outperforming aminoglutethimide (Kᵢ = 180 nM) . The bicyclic core likely enhances binding to the enzyme’s active site.
Biological Activity
3-(3-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a noteworthy compound in organic chemistry, particularly due to its structural complexity and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and relevant research findings.
Structural Overview
The compound features a bicyclic structure with an azabicyclo configuration and an acetylphenyl group, which contributes to its unique chemical reactivity and biological activity.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H15NO3 |
| Molecular Weight | 255.29 g/mol |
| CAS Number | 1415719-38-8 |
| Boiling Point | Not specifically reported |
Research indicates that this compound engages in various biochemical interactions:
- Enzyme Interactions : The compound has been shown to interact with cytochrome P450 enzymes, which play a critical role in drug metabolism and bioactivation processes.
- Cell Signaling Pathways : It modulates significant pathways such as the MAPK/ERK signaling pathway, affecting gene expression related to cell proliferation and survival.
Cellular Effects
The compound exhibits several cellular effects:
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell growth by inducing apoptosis and altering cell cycle progression.
- Antimicrobial Activity : There is evidence supporting its potential as an antimicrobial agent against various pathogens .
Case Studies
- Anticancer Activity : In vitro studies demonstrated that the compound significantly reduced the viability of breast cancer cells (MCF-7) at concentrations ranging from 10 to 50 µM over 48 hours. The mechanism was attributed to increased apoptosis rates as evidenced by flow cytometry analysis.
- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for S. aureus and 50 µg/mL for E. coli, indicating moderate antimicrobial activity.
Biochemical Pathways
The compound's influence on various biochemical pathways suggests a multifaceted role in cellular metabolism:
- Inhibition of Cytochrome P450 : It acts as a reversible inhibitor of CYP3A4, impacting the metabolism of co-administered drugs .
- Gene Expression Modulation : Changes in gene expression profiles were observed in treated cells, highlighting its potential role as a therapeutic agent.
Scientific Research
The compound is being investigated for its potential applications across various fields:
- Medicinal Chemistry : It serves as a scaffold for developing new pharmaceuticals targeting cancer and infectious diseases.
- Material Science : Its unique structure allows for potential applications in developing advanced materials with specific properties.
Comparison with Similar Compounds
When compared to similar bicyclic compounds, this compound stands out due to its unique combination of functional groups that enhance its biological activity.
| Compound Name | Biological Activity |
|---|---|
| 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | Moderate Anticancer |
| 3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
